4-(Benzylsulfonyl)-1-((2-fluorophenyl)sulfonyl)piperidine
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Overview
Description
4-(Benzylsulfonyl)-1-((2-fluorophenyl)sulfonyl)piperidine is a complex organic compound that features both benzylsulfonyl and fluorophenylsulfonyl groups attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfonyl)-1-((2-fluorophenyl)sulfonyl)piperidine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases and sulfonyl chlorides under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfonyl)-1-((2-fluorophenyl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding simpler piperidine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce piperidine derivatives without the sulfonyl groups. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-(Benzylsulfonyl)-1-((2-fluorophenyl)sulfonyl)piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Benzylsulfonyl)-1-((2-fluorophenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl groups can act as electron-withdrawing substituents, influencing the reactivity and binding properties of the compound. This can affect various pathways and processes, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfonyl)-1-((2-fluorophenyl)sulfonyl)piperidine
- 4-(Ethylsulfonyl)-1-((2-fluorophenyl)sulfonyl)piperidine
- 4-(Phenylsulfonyl)-1-((2-fluorophenyl)sulfonyl)piperidine
Uniqueness
4-(Benzylsulfonyl)-1-((2-fluorophenyl)sulfonyl)piperidine is unique due to the presence of both benzylsulfonyl and fluorophenylsulfonyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall behavior in various applications.
Properties
IUPAC Name |
4-benzylsulfonyl-1-(2-fluorophenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO4S2/c19-17-8-4-5-9-18(17)26(23,24)20-12-10-16(11-13-20)25(21,22)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXOLPHTYCTXHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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